molecular formula C16H16O4 B282026 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one CAS No. 162290-03-1

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

Cat. No.: B282026
CAS No.: 162290-03-1
M. Wt: 272.29 g/mol
InChI Key: FBRQAFNOISTEME-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is an organic compound characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one typically involves the condensation of 4-hydroxy-2-methoxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-2-(4-hydroxyphenyl)-1-propanone
  • 1-(4-Methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone
  • 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-1-propanone

Uniqueness

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of hydroxy and methoxy groups on the phenyl rings. This structural feature contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

162290-03-1

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17-18H,4,9H2,1H3

InChI Key

FBRQAFNOISTEME-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=C(C=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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